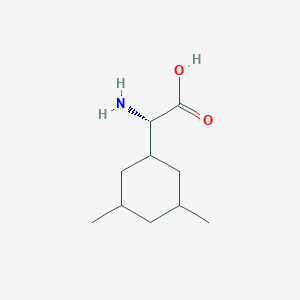
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, and an amino group attached to the second carbon of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid typically involves several steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Continuous Flow Synthesis: Utilizing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.
Pathway Modulation: Affecting metabolic or signaling pathways, resulting in physiological changes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of an amino group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
OKQUKSPXMZEXSM-BCZLUZIISA-N |
Isomeric SMILES |
CC1CC(CC(C1)[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1CC(CC(C1)C(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


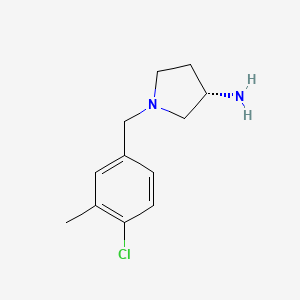
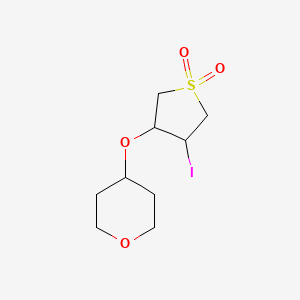
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
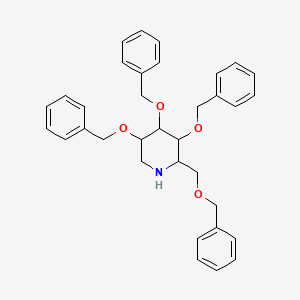

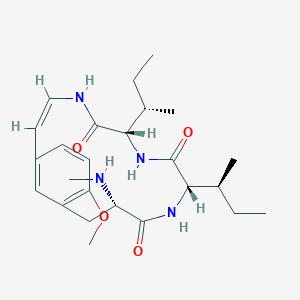
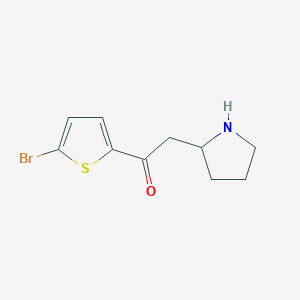
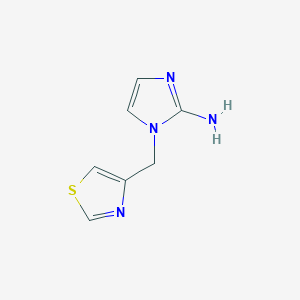

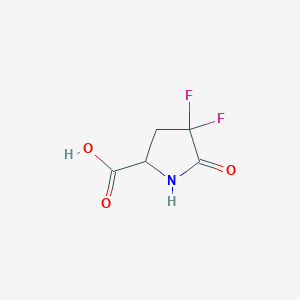
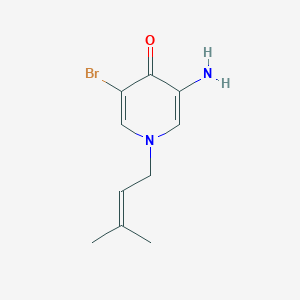
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
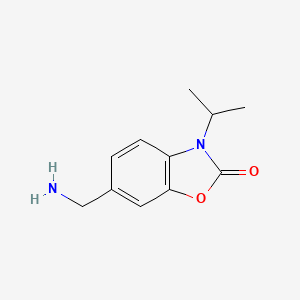
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)
